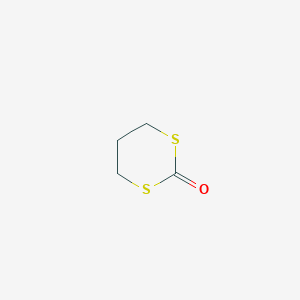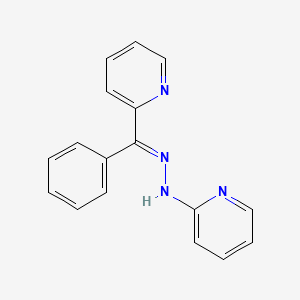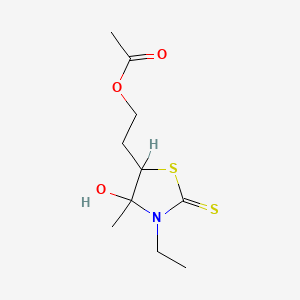![molecular formula C11H13N7O B14691485 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine CAS No. 32524-25-7](/img/structure/B14691485.png)
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diazenyl group (–N=N–) bonded to a methoxyphenyl group and a pyrimidine ring substituted with three amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine typically involves the diazotization of aniline derivatives followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. The resulting azo compound is then purified through crystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Scientific Research Applications
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound acts as a noncompetitive inhibitor of tyrosinase, a copper-dependent enzyme involved in melanin production.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine.
1,3,5-Triazine Derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor and its potential anticancer activity set it apart from other similar compounds .
Properties
CAS No. |
32524-25-7 |
|---|---|
Molecular Formula |
C11H13N7O |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H13N7O/c1-19-7-4-2-3-6(5-7)17-18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3,(H6,12,13,14,15,16) |
InChI Key |
UWPQTCKOXQLDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


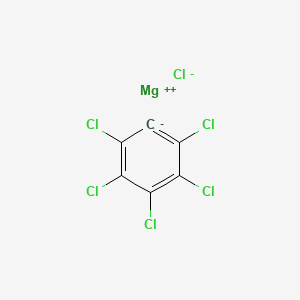
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
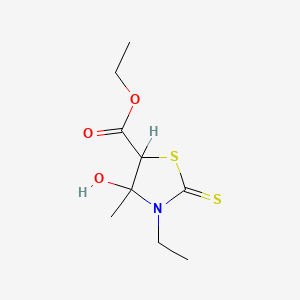

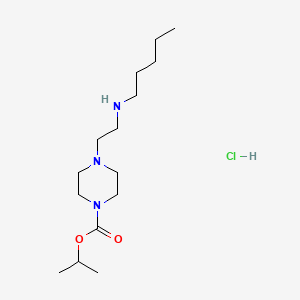
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
